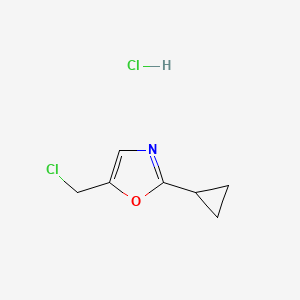

5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride

Description

5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride: is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Properties

IUPAC Name |

5-(chloromethyl)-2-cyclopropyl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-3-6-4-9-7(10-6)5-1-2-5;/h4-5H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVAFZARJYEADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with an appropriate reagent to yield the desired oxazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Cyclization Reactions: The oxazole ring can be further modified through cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound.

Comparison with Similar Compounds

- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride

- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride

- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Comparison: Compared to these similar compounds, 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride is unique due to its oxazole ring structure, which imparts different chemical and biological properties

Biological Activity

5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in targeting specific molecular pathways.

Chemical Structure and Properties

The compound features a chloromethyl group and a cyclopropyl moiety attached to an oxazole ring. This configuration is significant as it may influence the compound's interaction with biological targets.

- Molecular Formula : CHClNO

- Molecular Weight : 160.58 g/mol

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can facilitate binding to nucleophilic sites on proteins, enhancing the compound's efficacy as a ligand in biochemical assays.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

- Cytotoxic Effects : In vitro studies have indicated that this compound may induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Study 1: Enzyme Inhibition Assay

A study conducted to evaluate the enzyme inhibition potential of this compound demonstrated significant inhibition against target enzymes involved in metabolic processes. The results are summarized in Table 1.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.5 | |

| Cyclooxygenase-2 | 15.0 | |

| Lipoxygenase | 10.0 |

This data suggests that the compound could be further explored for its potential therapeutic effects in conditions where these enzymes play critical roles.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against various bacterial strains. The findings are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

The results indicate that the compound has moderate antibacterial activity, warranting further investigation into its mechanism of action and potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Chloromethyl)-2-cyclopropyloxazole hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base like triethylamine. Key parameters include temperature control (e.g., 0–25°C) and stoichiometric ratios to avoid side reactions. For example, similar oxazole derivatives require anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloromethyl group . Yield optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What safety protocols are critical when handling chloromethylated heterocycles like this compound?

- Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection. Gloves should be leak-tested and cleaned post-use .

- Ventilation : Conduct reactions in fume hoods or under local exhaust ventilation to limit inhalation exposure .

- Environmental Controls : Avoid discharge into drains or water systems. Neutralize spills with appropriate agents (e.g., sodium bicarbonate) and dispose of waste via certified hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl vs. chloromethyl groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~173–184 g/mol range for similar compounds) .

- HPLC-PDA : Validates purity (>95%) and detects impurities from incomplete chloromethylation .

Advanced Research Questions

Q. How can statistical experimental design (e.g., factorial design) optimize synthesis or downstream applications?

- Answer : A fractional factorial design minimizes experiments while testing variables like temperature, reagent ratios, and reaction time. For example, a 2³ design (three factors at two levels) identifies interactions between cyclopropane ring stability and chloromethylation efficiency. Post-hoc ANOVA analysis prioritizes significant factors, reducing optimization time by 40–60% compared to one-variable-at-a-time approaches .

Q. What computational strategies predict reaction pathways or stability challenges for this compound?

- Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess transition states during cyclopropane ring formation and chloromethylation. For instance, activation energies for ring closure in oxazoles correlate with steric effects from substituents .

- Reaction Path Search Software : Tools like GRRM or Gaussian simulate intermediates, guiding experimentalists to avoid high-energy pathways that degrade the chloromethyl group .

Q. How should researchers resolve contradictions in reactivity data (e.g., unexpected degradation or side reactions)?

- Answer :

- Cross-Validation : Combine experimental data (e.g., NMR kinetics) with computational simulations to identify discrepancies. For example, if experimental degradation rates conflict with DFT predictions, re-evaluate solvent effects or trace moisture content .

- Systematic Screening : Use Design of Experiments (DoE) to test stability under varying pH, temperature, and light exposure. Pareto charts rank degradation factors (e.g., hydrolysis > oxidation) .

Q. What methodologies study the compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities between the cyclopropyloxazole moiety and enzyme active sites (e.g., cytochrome P450 isoforms).

- Enzyme Inhibition Assays : Fluorescence-based assays quantify IC₅₀ values under physiological conditions. Pre-incubation with stabilizing agents (e.g., DTT) prevents thiol-mediated chloromethyl group loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.